(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, also known as (S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid, is a chiral compound with significant relevance in organic synthesis and pharmaceutical research. This compound is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within a cyclic structure. Its molecular formula is , and it has a molecular weight of approximately 172.14 g/mol. The compound is particularly noted for its role as an intermediate in the synthesis of optically pure di-substituted dihydroorotic acids and related derivatives, contributing to various biochemical applications, including the synthesis of taltirelin, a drug used for treating growth hormone deficiencies .
The synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid can be achieved through several methods. A common approach involves the use of starting materials that are readily available in organic chemistry.
One specific route involves:
This multi-step synthesis requires careful monitoring of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid features a six-membered ring containing two nitrogen atoms and two carbonyl groups.
The InChI representation for this compound is:
This notation provides insight into its connectivity and stereochemistry.
(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid participates in various chemical reactions typical of diketones and carboxylic acids.
These reactions highlight the compound's versatility in synthetic organic chemistry .
The primary mechanism of action for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid lies in its role as a precursor for more complex molecules such as taltirelin.
The compound exhibits solubility in dimethylformamide (sparingly), dimethyl sulfoxide (slightly), and methanol (slightly), which affects its bioavailability and interaction with biological systems .
(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid has distinct physical and chemical properties that make it suitable for various applications.
The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature variations .
The applications of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid are primarily found in pharmaceutical research and organic synthesis.
(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is a chiral, six-membered heterocyclic compound featuring a pyrimidinedione core substituted with a methyl group at the N1 position and a carboxylic acid at the C4 position. Its stereochemistry is defined by the (S)-configuration at C4, which governs its biological interactions and synthetic utility. The compound is systematically named under IUPAC rules as 4-[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]... [1]. Alternative designations include (4S)-1-methyl-2,6-dioxotetrahydropyrimidine-4-carboxylic acid and stereochemical identifiers like (4R,5R)-5-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid for its enantiomer [3] [4]. Its molecular formula is C6H8N2O4 (MW: 172.14 g/mol), with a CAS registry number of 124916-92-3 for the (4R) enantiomer and 156016-146 for derivatives [1] [3].
Table 1: Nomenclature and Identifiers
Naming Convention | Identifier |
---|---|
IUPAC Name | (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
Alternative Name | (4S)-1-methyl-2,6-dioxotetrahydropyrimidine-4-carboxylic acid |
CAS Number (Enantiomer) | 124916-92-3 [(4R) enantiomer] |
Molecular Formula | C6H8N2O4 |
SMILES | CN1C(=O)CC@@HC(=O)O |
The molecule exhibits three key functional groups: a methylated uracil-like diketopiperazine ring, a chiral center at C4, and a carboxylic acid moiety. This configuration enables hydrogen bonding (N-H, C=O) and confers pH-dependent solubility. Spectroscopic characterization includes IR absorptions at 1710 cm⁻¹ (C=O), 1685 cm⁻¹ (amide I), and 1200 cm⁻¹ (C-N), alongside 1H NMR signals at δ 3.10 (N-CH3), δ 3.65 (C4-H), and δ 11.5 (COOH) [3] [5].
The compound emerged from investigations into dihydroorotic acid (DHO, 2,6-dioxo-1,3-diazinane-4-carboxylic acid), a pivotal intermediate in de novo pyrimidine biosynthesis. DHO is enzymatically generated by dihydroorotase from carbamoyl aspartate and oxidized to orotic acid by dihydroorotate dehydrogenase (DHODH). The 1-methyl derivative was first synthesized in the 1980s to probe DHODH inhibition and stabilize the labile enol intermediate [2] [5]. Patent EP0168042B1 (1985) documented its preparation via carbodiimide-mediated coupling, highlighting improved metabolic stability over DHO due to N1-methylation blocking oxidative degradation [2] [6]. This innovation enabled studies of pyrimidine starvation effects in cell cultures and clarified enzyme-substrate interactions, particularly DHODH’s stereospecific hydride transfer requiring (S)-configuration at C6 [5].
Table 2: Key Developments in Dihydroorotic Acid Research
Year | Milestone | Significance |
---|---|---|
1960s | Characterization of dihydroorotate dehydrogenase | Established DHO as biosynthetic precursor to orotate |
1985 | EP0168042B1 Patent: Synthesis of N-methyl-DHO derivatives | Introduced metabolic stabilization via N1-methylation |
1990s | Crystallographic studies of DHODH | Revealed stereospecific binding of (S)-enantiomer |
2000s | TRH analog development | Applied chiral DHO derivatives in peptide therapeutics |
The C4 chiral center and carboxylic acid group make this compound a versatile building block for stereoselective synthesis. Its rigid bicyclic structure and hydrogen-bonding motifs enhance target binding, particularly in peptide-based therapeutics. A prominent application is in thyrotropin-releasing hormone (TRH) analogs like 1-methyl-4,5-dihydroorotyl-L-histidyl-L-prolinamide. Here, the derivative serves as a constrained proline substitute, improving metabolic stability and blood-brain barrier penetration versus native TRH [2] [6]. The (S)-configuration is critical: inversion to (R) diminishes receptor affinity by >90% due to misalignment with catalytic residues [3].
Synthesis routes exploit the carboxylic acid for peptide coupling. In EP0168042B1, mixed anhydride activation with isobutyl chloroformate enables condensation with L-histidyl-L-prolinamide, yielding TRH analogs with potent CNS activity [2] [6]. Alternative methods include:
Table 3: Chiral Intermediates Derived from (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid
Derivative | Application | Key Feature |
---|---|---|
1-methyl-4,5-dihydroorotyl-L-histidyl-L-prolinamide | TRH analog for CNS disorders | Enhanced enzymatic stability vs. TRH |
N-methyl-2-[(4S)-4-[[(4S)-diazinane-carbonyl]amino]-1-[4-(2H-tetrazol-5-yl)benzoyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxamide | AT1 receptor antagonist | Tetrazole bioisostere for ionic binding |
Methyl ester prodrug | Improved oral bioavailability | Saponifiable for active acid release |
Case Study: TRH Analog SynthesisA 1985 patent [2] [6] details a three-step route:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7